molecular formula C11H9N B1625071 3-Ethenylquinoline CAS No. 67752-31-2

3-Ethenylquinoline

Cat. No. B1625071
CAS RN: 67752-31-2
M. Wt: 155.2 g/mol
InChI Key: AIOYYTCXZWWCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethenylquinoline is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound commonly found in many natural products and synthetic drugs. 3-Ethenylquinoline is synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Nonlinear Optical Properties

A study highlighted the nonlinear optical properties of ethenylquinoline derivatives. The research synthesized and characterized compounds structurally similar to 3-Ethenylquinoline and explored their potential for optical limiting applications. The study employed techniques like single crystal X-ray diffraction and the open-aperture z-scan technique, noting that some derivatives demonstrate promising nonlinear optical absorption, indicating their applicability in photonic devices and optical limiters (Ruanwas et al., 2010).

Photophysical Properties and DNA Binding

A novel trimeric Zn(II) complex involving a 3-Ethenylquinoline derivative was synthesized, and its crystal structure, photophysical properties, and DNA binding capabilities were investigated. The research demonstrated the compound's luminescent properties and its potential interactions with DNA, indicating its possible use in biological applications or as a luminescent material (Huo et al., 2015).

Antimicrobial and Antitumor Activities

Ethenylquinoline derivatives have been studied for their antimicrobial and antitumor properties. One study synthesized new quinazolines, structurally related to 3-Ethenylquinoline, and evaluated their potential as antimicrobial agents against various bacteria and fungi (Desai et al., 2007). Another study synthesized and evaluated novel 3-benzyl-4(3H)quinazolinone analogues, revealing broad-spectrum antitumor activity and selective activity against specific cancer cell lines (Al-Suwaidan et al., 2016).

Role in Protein Kinase Inhibition

4-Anilinoquinazoline derivatives, similar to 3-Ethenylquinoline, have been synthesized and evaluated as potential inhibitors for protein kinases implicated in Alzheimer's disease. The study showcased the inhibitory activities of these compounds against specific kinases, suggesting their relevance in therapeutic applications for neurodegenerative diseases (Waiker et al., 2014).

properties

IUPAC Name

3-ethenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h2-8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOYYTCXZWWCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465696
Record name 3-ethenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethenylquinoline

CAS RN

67752-31-2
Record name 3-ethenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethenylquinoline
Reactant of Route 2
Reactant of Route 2
3-Ethenylquinoline
Reactant of Route 3
3-Ethenylquinoline
Reactant of Route 4
Reactant of Route 4
3-Ethenylquinoline
Reactant of Route 5
Reactant of Route 5
3-Ethenylquinoline
Reactant of Route 6
Reactant of Route 6
3-Ethenylquinoline

Citations

For This Compound
2
Citations
AM Lord, MF Mahon, MD Lloyd… - Journal of medicinal …, 2009 - ACS Publications
Poly(ADP-ribose)polymerase-1 is an important target enzyme in drug design; inhibitors have a wide variety of therapeutic activities. A series of quinoline-8-carboxamides was designed …
Number of citations: 96 pubs.acs.org
C Butler - 2009 - search.proquest.com
Two methods for the palladium-catalyzed vinylation of aryl halides using organosilicon reagents have been developed. The first method employs 1, 3, 5, 7-tetramethy1-1, 3, 5, 7-…
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.